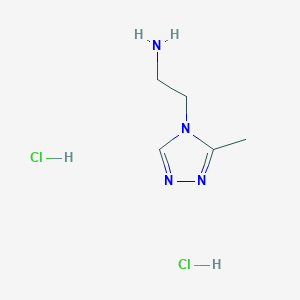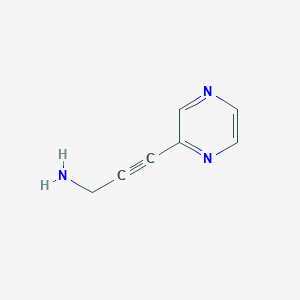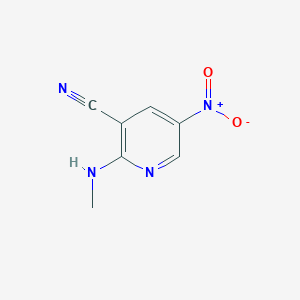
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride
Übersicht
Beschreibung
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C10H14ClN. It is a cyclopropane derivative featuring a phenyl group and a methyl group attached to the cyclopropane ring, along with an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of styrene derivatives followed by amination. One common method includes the following steps:
Cyclopropanation: Styrene is reacted with a diazo compound in the presence of a catalyst such as rhodium or copper to form 2-phenylcyclopropane.
Amination: The resulting 2-phenylcyclopropane is then subjected to amination using methylamine under controlled conditions to introduce the amine group.
Hydrochloride Formation: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce various alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Hydrogen gas (H), palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: N-alkylated amines
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenylcyclopropan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent, particularly in the context of central nervous system disorders.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate unique binding interactions, potentially leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylcyclopropan-1-amine hydrochloride
- 2-Methylcyclopropan-1-amine hydrochloride
- 2-Phenylcyclopropan-1-amine
Comparison: Compared to its analogs, 2-methyl-2-phenylcyclopropan-1-amine hydrochloride is unique due to the presence of both a phenyl and a methyl group on the cyclopropane ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a compound of interest in various research domains.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Eigenschaften
IUPAC Name |
2-methyl-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(7-9(10)11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYOCIULDDCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-48-9 | |
| Record name | 2-methyl-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)





![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)

